4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Description
4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a useful research compound. Its molecular formula is C19H19FN2O2 and its molecular weight is 326.371. The purity is usually 95%.
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Scientific Research Applications
Imaging the Sigma2 Receptor Status of Solid Tumors
A study developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma2 receptor status in solid tumors. These compounds, including 4-fluoro derivatives, showed high tumor uptake and acceptable tumor/normal tissue ratios, suggesting potential applications in tumor imaging (Tu et al., 2007).
Synthesis of Fluorinated Heterocycles
Another research highlighted the synthesis of fluorinated heterocycles, which are crucial in pharmaceutical and agrochemical industries. This study utilized rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate to synthesize various fluorinated compounds, potentially including 4-fluoro derivatives (Wu et al., 2017).
Antimicrobial Potential of Fluorine-Containing Compounds
Research on novel fluorine-containing derivatives, such as 4-fluoro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, demonstrated significant in vitro antimicrobial potency. This indicates the compound's potential as an antimicrobial agent (Desai et al., 2013).
Cobalt-Catalyzed C-H Activation/Annulation
A study focused on the C-H activation/annulation reaction of benzamides with fluoroalkylated alkynes, which led to the creation of 3- and 4-fluoroalkylated isoquinolinones. This process highlights the potential use of 4-fluoro derivatives in the synthesis of novel organic compounds (Kumon et al., 2021).
Fluorescence Studies for Biological Applications
In a study exploring new fluorophores for biological applications, compounds including 4-fluoro derivatives showed promising fluorescence signals and higher hybridization affinity than unlabelled counterparts. This suggests potential applications in bioimaging and diagnostics (Singh & Singh, 2007).
Fluorogenic Chemodosimetry for Metal Ions
A thioamide derivative of 8-hydroxyquinoline-benzothiazole, potentially similar to 4-fluoro derivatives, was found to exhibit selective fluorescence enhancement upon interaction with Hg2+ ions. This indicates potential applications in selective metal ion detection (Song et al., 2006).
Properties
IUPAC Name |
4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGFAKNSNVVOIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.